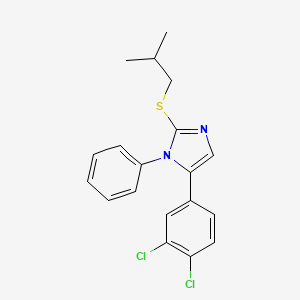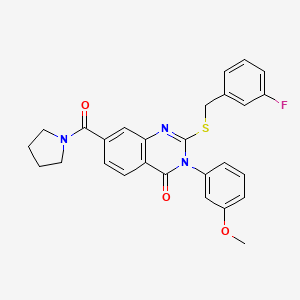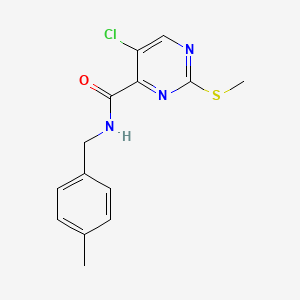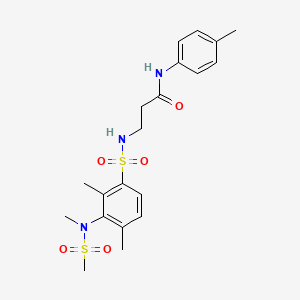
5-(3,4-dichlorophenyl)-2-(isobutylthio)-1-phenyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-dichlorophenyl)-2-(isobutylthio)-1-phenyl-1H-imidazole, also known as SB-203580, is a compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of imidazole derivatives and has been found to have anti-inflammatory and anti-tumor properties.
Scientific Research Applications
5-(3,4-dichlorophenyl)-2-(isobutylthio)-1-phenyl-1H-imidazole has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory properties and has been used in the treatment of rheumatoid arthritis, psoriasis, and other inflammatory diseases. Additionally, this compound has been found to have anti-tumor properties and has been studied for its potential use in cancer treatment.
Mechanism of Action
5-(3,4-dichlorophenyl)-2-(isobutylthio)-1-phenyl-1H-imidazole is a selective inhibitor of p38 mitogen-activated protein kinase (MAPK). This enzyme plays a crucial role in the regulation of inflammatory responses, and its inhibition by this compound leads to a reduction in the production of inflammatory cytokines. Additionally, p38 MAPK has been found to be involved in the regulation of cell proliferation and survival, and the inhibition of this enzyme by this compound leads to a reduction in tumor cell growth and survival.
Biochemical and Physiological Effects:
The inhibition of p38 MAPK by this compound has been found to have a number of biochemical and physiological effects. It leads to a reduction in the production of inflammatory cytokines, such as TNF-α and IL-1β, and a decrease in the activation of transcription factors, such as NF-κB and AP-1. Additionally, this compound has been found to induce apoptosis in tumor cells by inhibiting the activity of anti-apoptotic proteins.
Advantages and Limitations for Lab Experiments
5-(3,4-dichlorophenyl)-2-(isobutylthio)-1-phenyl-1H-imidazole has been widely used in laboratory experiments due to its well-established synthesis method and its selective inhibition of p38 MAPK. However, there are some limitations to its use. For example, this compound has been found to have off-target effects on other kinases, such as JNK and ERK. Additionally, the use of this compound in animal studies has been limited by its poor solubility and bioavailability.
Future Directions
There are a number of future directions for the study of 5-(3,4-dichlorophenyl)-2-(isobutylthio)-1-phenyl-1H-imidazole. One potential area of research is the development of more selective inhibitors of p38 MAPK that do not have off-target effects on other kinases. Additionally, the use of this compound in combination with other anti-inflammatory or anti-tumor agents may lead to more effective treatments for these diseases. Finally, the development of more soluble and bioavailable forms of this compound may allow for its use in animal studies and eventually in clinical trials.
In conclusion, this compound is a compound that has been extensively studied for its potential therapeutic applications. Its selective inhibition of p38 MAPK has been found to have anti-inflammatory and anti-tumor properties, and it has been used in the treatment of a number of diseases. While there are some limitations to its use, the study of this compound has led to a better understanding of the role of p38 MAPK in disease and has opened up new avenues for research.
Synthesis Methods
The synthesis of 5-(3,4-dichlorophenyl)-2-(isobutylthio)-1-phenyl-1H-imidazole involves the reaction of 2-phenyl-1H-imidazole with isobutyl mercaptan in the presence of a base. The resulting intermediate is then reacted with 3,4-dichlorobenzyl chloride to form the final product. The synthesis method of this compound has been well-established, and the compound is readily available for research purposes.
properties
IUPAC Name |
5-(3,4-dichlorophenyl)-2-(2-methylpropylsulfanyl)-1-phenylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2S/c1-13(2)12-24-19-22-11-18(14-8-9-16(20)17(21)10-14)23(19)15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCIXPPIRNQMNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC=C(N1C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-[4-(6-piperidinopyridazin-3-yl)phenyl]-2-furamide](/img/structure/B2624480.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B2624483.png)
![N-Benzyl-N-[(1-methyl-1H-benzimidazol-2-YL)methyl]amine](/img/structure/B2624485.png)
![6-[4-Cyano-4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]pyridazine-3-sulfonyl fluoride](/img/structure/B2624486.png)
![Tert-butyl 8-(hydroxymethyl)-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B2624490.png)
![Benzo[d]thiazol-2-ylmethyl 2-naphthoate](/img/structure/B2624491.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide](/img/structure/B2624494.png)
![1,3-dimethyl-5-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2624495.png)



![Ethyl 5-bromopyrrolo[1,2-b]pyridazine-7-carboxylate](/img/structure/B2624500.png)

![(E)-N-[(1R)-1-Cyano-2-methylpropyl]-4-(4-methylphenyl)but-3-enamide](/img/structure/B2624503.png)